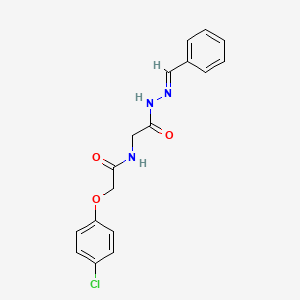
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has been the focus of research due to its pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share the 1,3,4-oxadiazole moiety, which is known for its potential in medicinal chemistry.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds has been described in the literature. For instance, the synthesis of analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide, a potent and selective 5-HT(1B/1D) antagonist, involves the creation of the 1,3,4-oxadiazole ring . Another synthesis route for N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides starts from 3-(4-carboxy)phenylsydnone, using a one-pot ring conversion reaction . These methods could potentially be adapted for the synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide.
Molecular Structure Analysis
The molecular structure of related 1,3,4-oxadiazole compounds has been determined using techniques such as single-crystal X-ray analysis . This technique allows for the precise determination of the molecular geometry and conformation, which are crucial for understanding the compound's interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives typically focus on their interactions with biological receptors. For example, the analogues of GR127935 were evaluated for their receptor binding profiles, which were found to be comparable to the parent compound . The reactivity of these compounds with biological targets is a key area of interest in pharmacological studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as log P and log D values, have been calculated to predict their behavior in biological systems . These properties are important for understanding the pharmacokinetics of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-8-6-11(22-18-8)12(19)15-14-17-16-13(21-14)9-4-3-5-10(7-9)20-2/h3-7H,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTPTYRHPIRKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluoro-2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3005763.png)


![2-[(1-Propylpyrazol-4-yl)amino]acetic acid](/img/structure/B3005769.png)
![2-methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B3005770.png)

![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3005772.png)
![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B3005774.png)
![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)

![Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3005782.png)
![5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3005783.png)
